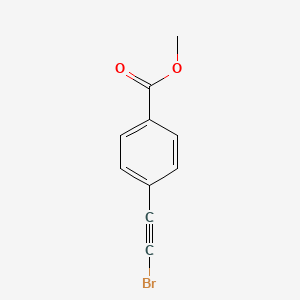

Methyl 4-(bromoethynyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-bromoethynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAXOQWVIMIKSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450152 | |

| Record name | methyl 4-(bromoethynyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225928-10-9 | |

| Record name | methyl 4-(bromoethynyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 4-(bromoethynyl)benzoate

An In-depth Technical Guide to the Synthesis of Methyl 4-(bromoethynyl)benzoate

Abstract

This compound is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science, primarily serving as a key building block in Sonogashira cross-coupling reactions. This technical guide provides a detailed, field-proven methodology for its synthesis, starting from the commercially available methyl 4-formylbenzoate. The described two-step process, centered around a modified Corey-Fuchs reaction, is robust and scalable. This document offers senior researchers and drug development professionals a comprehensive resource, detailing the reaction mechanism, step-by-step experimental protocols, safety considerations, and the scientific rationale behind the procedural choices.

Introduction: Strategic Importance of this compound

The unique molecular architecture of this compound, featuring a reactive bromoalkyne handle and a versatile methyl ester, makes it an exceptionally valuable intermediate in organic synthesis. The bromoalkyne moiety is primed for participation in various carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings, allowing for the facile introduction of complex aryl, heteroaryl, or alkyl groups. The methyl ester provides a site for further synthetic elaboration, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling its incorporation into larger, more complex molecular frameworks like active pharmaceutical ingredients (APIs) and advanced functional materials. This guide focuses on a reliable and efficient synthetic route that proceeds from an aldehyde precursor.

Synthetic Strategy: A Modified Corey-Fuchs Approach

The conversion of an aldehyde to a bromoalkyne can be efficiently achieved through a two-stage sequence based on the Corey-Fuchs reaction.[1] This powerful transformation first converts an aldehyde into a geminal dibromo-olefin, which is then subjected to elimination to generate the target alkyne.[2][3] A key advantage of this method is that by carefully controlling the reaction conditions in the second step, the reaction can be selectively stopped at the bromoalkyne stage, preventing the formation of the terminal alkyne.[1]

The overall workflow is illustrated below:

Caption: High-level workflow for the .

Experimental Protocols & Mechanistic Insights

Stage 1: Synthesis of Methyl 4-(2,2-dibromovinyl)benzoate

This initial step transforms the aldehyde functional group into a gem-dibromoalkene via a Wittig-type reaction.[4] The key reagent, a dibromomethylenephosphorane ylide, is generated in situ from the reaction of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[3] Two equivalents of PPh₃ are required; one forms the ylide, while the second acts as a bromine scavenger.[2]

Protocol:

-

Inert Atmosphere: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Reagent Preparation: To the flask, add triphenylphosphine (52.4 g, 200 mmol, 4.0 eq.) and anhydrous dichloromethane (DCM, 250 mL).

-

Ylide Formation: Cool the stirred solution to 0 °C using an ice bath. Add carbon tetrabromide (33.1 g, 100 mmol, 2.0 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. The solution will turn yellow/orange. Stir for 30 minutes at 0 °C.

-

Aldehyde Addition: Prepare a solution of methyl 4-formylbenzoate (8.21 g, 50 mmol, 1.0 eq.) in anhydrous DCM (50 mL). Add this solution dropwise to the cold ylide mixture over 20 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes).

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Add ~300 mL of hexanes to the residue and stir vigorously to precipitate the triphenylphosphine oxide byproduct. Filter the slurry through a plug of silica gel, washing thoroughly with hexanes. Concentrate the filtrate to yield the crude product.

-

Final Purification: Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford methyl 4-(2,2-dibromovinyl)benzoate as a white solid.

Data Summary for Stage 1:

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Purpose |

| Methyl 4-formylbenzoate | 1.0 | 164.16 | 8.21 g | Starting Material |

| Carbon Tetrabromide | 2.0 | 331.63 | 33.1 g | Bromine Source |

| Triphenylphosphine | 4.0 | 262.29 | 52.4 g | Ylide Formation |

| Dichloromethane | - | 84.93 | 300 mL | Solvent |

Stage 2: Synthesis of this compound

This crucial step involves a double dehydrohalogenation of the dibromoalkene.[3] Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) is essential. The low temperature controls the highly exothermic reaction and prevents unwanted side reactions. The reaction proceeds via a Fritsch-Buttenberg-Wiechell rearrangement mechanism.[1] Using slightly more than two equivalents of n-BuLi ensures complete conversion to the lithium acetylide, which upon quenching yields the bromoalkyne.

Protocol:

-

Inert Atmosphere & Cooling: Equip a dry 500 mL round-bottom flask with a magnetic stir bar and a nitrogen/argon inlet. Add the methyl 4-(2,2-dibromovinyl)benzoate (16.0 g, 50 mmol, 1.0 eq.) and anhydrous tetrahydrofuran (THF, 200 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol, 2.2 eq.) dropwise via syringe over 30 minutes. Maintain the temperature at -78 °C. A color change is typically observed.

-

Reaction Progression: Stir the mixture at -78 °C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL). Caution: This is an exothermic process.

-

Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add diethyl ether (200 mL). Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a crystalline solid.

Data Summary for Stage 2:

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Purpose |

| Methyl 4-(2,2-dibromovinyl)benzoate | 1.0 | 320.96 | 16.0 g | Substrate |

| n-Butyllithium (2.5 M) | 2.2 | 64.06 | 44 mL | Strong Base |

| Tetrahydrofuran (Anhydrous) | - | 72.11 | 200 mL | Solvent |

Safety & Handling (E-E-A-T)

-

Expertise & Trustworthiness: This protocol is a self-validating system when executed with precision. However, it involves hazardous reagents that demand strict adherence to safety protocols.

-

Carbon Tetrabromide (CBr₄): Highly toxic and a suspected carcinogen. Handle exclusively in a certified chemical fume hood. Avoid inhalation and skin contact.

-

n-Butyllithium (n-BuLi): Pyrophoric. It will ignite spontaneously upon contact with air or moisture. All manipulations must be performed under a strictly inert atmosphere (nitrogen or argon) using oven-dried glassware and proper syringe techniques (e.g., Sure/Seal™ systems). Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and compatible gloves, is mandatory.

-

Solvents: Dichloromethane is a volatile and potentially toxic solvent. Anhydrous THF is required for the second step as moisture will violently quench n-BuLi.

Conclusion

The described two-step synthesis provides a reliable and well-documented pathway to this compound from methyl 4-formylbenzoate. The Corey-Fuchs olefination followed by a controlled base-mediated elimination is an efficient strategy that leverages classic organophosphorus and organolithium chemistry. The success of this synthesis hinges on careful experimental technique, particularly the maintenance of anhydrous and low-temperature conditions in the final step. The resulting product is a high-value intermediate poised for use in the discovery and development of next-generation therapeutics and materials.

References

-

Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Corey–Fuchs reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]

Sources

Methyl 4-(bromoethynyl)benzoate: A Technical Guide for Advanced Synthesis

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: Methyl 4-(bromoethynyl)benzoate is a bifunctional organic compound poised for significant utility in medicinal chemistry and materials science. Featuring a reactive bromoalkyne moiety and a versatile methyl ester, this molecule serves as an advanced building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a proposed, high-yield synthetic protocol, anticipated spectroscopic signatures, and a discussion of its core reactivity in key synthetic transformations. While detailed peer-reviewed data on this specific molecule is limited, this document synthesizes information from established chemical principles and data from analogous structures to provide a robust framework for its use in research and development.

Introduction and Molecular Overview

This compound (CAS No. 225928-10-9) is an aromatic compound that incorporates two highly valuable functional groups: a bromoalkyne and a methyl benzoate.[1][2] The bromoalkyne is a powerful electrophilic partner in cross-coupling reactions and a versatile precursor for cycloadditions. The methyl ester provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling its incorporation into larger pharmacophores or polymer backbones.

This unique combination makes it a prime candidate for applications in:

-

Drug Discovery: As a fragment for covalent inhibitor design or as a linker for creating complex drug conjugates.

-

Materials Science: For the synthesis of conjugated polymers and functional organic materials with tailored electronic properties.

-

Organic Synthesis: As a versatile intermediate for the construction of internal alkynes, triazoles, and other heterocyclic systems.

This guide provides researchers with the foundational knowledge to confidently synthesize, characterize, and utilize this potent synthetic intermediate.

Physicochemical and Structural Data

The core structure consists of a para-substituted benzene ring, ensuring a rigid scaffold for synthetic elaborations.

| Property | Value | Source |

| CAS Number | 225928-10-9 | [1] |

| Molecular Formula | C₁₀H₇BrO₂ | Calculated |

| Molecular Weight | 239.07 g/mol | [1] |

| IUPAC Name | This compound | IUPAC Namer |

| Appearance | Not available in literature | - |

| Melting Point | Not available in literature | - |

| Boiling Point | Not available in literature | - |

| Solubility | Predicted to be soluble in common organic solvents (DCM, THF, EtOAc) and poorly soluble in water. | - |

Proposed Synthesis via Corey-Fuchs Reaction

The most logical and efficient synthesis of this compound begins with the readily available starting material, methyl 4-formylbenzoate. The conversion of the aldehyde functional group to a bromoalkyne can be reliably achieved via a two-step Corey-Fuchs reaction.[3][4] This well-established methodology first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to induce elimination and subsequent rearrangement to the terminal bromoalkyne.

Causality of Method Selection: The Corey-Fuchs reaction is chosen for its high efficiency and functional group tolerance.[5] It avoids harsh conditions that might compromise the methyl ester and provides a direct route to the desired bromoalkyne without requiring the isolation of a potentially unstable terminal alkyne intermediate.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 4-(2,2-dibromovinyl)benzoate

-

To a round-bottom flask under an argon atmosphere, add triphenylphosphine (PPh₃, 2.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add carbon tetrabromide (CBr₄, 1.0 eq) portion-wise, maintaining the temperature at 0°C. The solution will turn from colorless to a yellow/orange ylide suspension. Stir for 30-60 minutes.

-

Add a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous DCM dropwise to the ylide suspension at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Add hexanes to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold hexanes.

-

Concentrate the filtrate and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure dibromoalkene.

Step 2: Synthesis of this compound

-

Dissolve the methyl 4-(2,2-dibromovinyl)benzoate (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried, argon-purged flask.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 2.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 20-30 minutes. The solution may change color.

-

Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the final product, this compound.

Anticipated Spectroscopic Characterization

While experimental spectra are not widely published, the structure of this compound allows for reliable prediction of its key spectroscopic features.

| Technique | Expected Signature |

| ¹H NMR | ~8.0 ppm (d, 2H): Aromatic protons ortho to the ester group. ~7.5 ppm (d, 2H): Aromatic protons ortho to the bromoethynyl group. ~3.9 ppm (s, 3H): Methyl ester protons. Note: Expect a classic AA'BB' splitting pattern for the p-disubstituted ring. |

| ¹³C NMR | ~166 ppm: Ester carbonyl carbon. ~132-129 ppm: Aromatic carbons. ~80 ppm: Alkynyl carbon attached to the benzene ring. ~52 ppm: Methyl ester carbon. ~48 ppm: Alkynyl carbon attached to bromine. |

| IR (Infrared) | ~2200 cm⁻¹: C≡C stretch (alkyne), typically weak for substituted alkynes. ~1720 cm⁻¹: C=O stretch (ester). ~1605, 1500 cm⁻¹: C=C stretches (aromatic). ~1280, 1100 cm⁻¹: C-O stretches (ester). |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered on the reactivity of the bromoalkyne group.

Sonogashira Cross-Coupling

The bromoalkyne functionality makes this molecule an excellent electrophile for Sonogashira coupling reactions.[6][7] This palladium- and copper-catalyzed reaction allows for the formation of a C(sp)-C(sp) bond, coupling the bromoalkyne with a terminal alkyne to generate unsymmetrical diynes. This is a foundational reaction for constructing extended π-conjugated systems.

Mechanism Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the bromoalkyne to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ) and subsequent reductive elimination to yield the coupled product.[7]

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Representative Protocol: Sonogashira Coupling

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).

-

Add the terminal alkyne coupling partner (1.2 eq) via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60°C) and monitor by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify by column chromatography.

[3+2] Azide-Alkyne Cycloaddition (CuAAC)

Bromoalkynes are effective substrates for [3+2] cycloaddition reactions with organic azides to form 1,2,3-triazole rings. This reaction, a cornerstone of "click chemistry," is exceptionally robust and high-yielding. The resulting 4-bromotriazole is a valuable intermediate itself, amenable to further functionalization via cross-coupling reactions at the bromine-bearing carbon.

Caption: Schematic of the [3+2] cycloaddition with an organic azide.

Representative Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

In a vial, dissolve the organic azide (1.0 eq) and this compound (1.05 eq) in a solvent mixture such as t-BuOH/H₂O (1:1).

-

In a separate vial, prepare the copper catalyst by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) and sodium ascorbate (0.1 eq) in water.

-

Add the catalyst solution to the solution of the azide and alkyne.

-

Stir the reaction vigorously at room temperature for 4-24 hours. The reaction is often accompanied by a color change.

-

Monitor by TLC for the disappearance of the limiting reagent.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Safety, Handling, and Storage

-

Handling: As with many reactive organic halides, this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent degradation.

-

Stability: The compound is expected to be stable under recommended storage conditions. However, bromoalkynes can be sensitive to strong bases and nucleophiles outside of controlled reaction conditions.

Conclusion

This compound stands out as a highly promising, yet underutilized, building block in synthetic chemistry. Its dual functionality offers a strategic advantage for creating diverse and complex molecules. The proposed Corey-Fuchs synthesis provides a reliable pathway for its preparation, and its anticipated reactivity in Sonogashira couplings and cycloaddition reactions opens a clear path to novel chemical entities. This guide serves as a foundational resource to encourage and facilitate the exploration of this compound's full potential in drug discovery and materials science. Experimental validation of the proposed protocols and characterization data is encouraged.

References

Sources

- 1. 225928-10-9|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 5. Corey-Fuchs Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-(bromomethyl)benzoate: Synthesis, Applications, and Core Principles for Drug Development Professionals

A Note on the Subject Compound: This guide provides a comprehensive overview of Methyl 4-(bromomethyl)benzoate (CAS No. 2417-72-3). It is presumed that the topic of interest was this compound, a key intermediate in pharmaceutical synthesis, rather than "Methyl 4-(bromoethynyl)benzoate," for which public domain technical information is scarce. The structural similarity between the "bromomethyl" and "bromoethynyl" functionalities suggests a possible typographical error in the original query.

Introduction: The Strategic Importance of Methyl 4-(bromomethyl)benzoate in Medicinal Chemistry

Methyl 4-(bromomethyl)benzoate is a bifunctional organic compound of significant interest to the pharmaceutical and fine chemical industries.[1][2][] Its strategic importance lies in its ability to act as a versatile building block, primarily due to the presence of two key reactive sites: the electrophilic benzylic bromide and the ester functional group. This dual reactivity allows for sequential and controlled modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures, most notably in the production of the tyrosine kinase inhibitor, Imatinib.[1] This guide, intended for researchers, scientists, and drug development professionals, will delve into the core technical aspects of Methyl 4-(bromomethyl)benzoate, from its fundamental properties and synthesis to its practical applications and safe handling.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Methyl 4-(bromomethyl)benzoate is a white to off-white crystalline powder at room temperature.[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2417-72-3 | [1][4] |

| Molecular Formula | C₉H₉BrO₂ | [1][4] |

| Molecular Weight | 229.07 g/mol | [4] |

| Melting Point | 57-58 °C | [1] |

| Boiling Point | 130-135 °C at 2 mmHg | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in various organic solvents. | |

| InChI Key | NLWBJPPMPLPZIE-UHFFFAOYSA-N | [4] |

Spectroscopic data is crucial for the unambiguous identification and quality control of Methyl 4-(bromomethyl)benzoate. The proton nuclear magnetic resonance (¹H NMR) spectrum is a key analytical tool for confirming its structure.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.4-8.1 ppm.

-

Benzylic Protons (-CH₂Br): A singlet around δ 4.5-4.9 ppm.

-

Methyl Ester Protons (-OCH₃): A singlet around δ 3.9 ppm.

The presence of these characteristic signals provides a definitive fingerprint for the compound.[5]

Synthesis of Methyl 4-(bromomethyl)benzoate: A Mechanistic Perspective

The synthesis of Methyl 4-(bromomethyl)benzoate is typically achieved through the radical bromination of methyl p-toluate.[1] This reaction is a cornerstone of organic synthesis, and a deep understanding of its mechanism is vital for optimizing reaction conditions and ensuring a high yield of the desired product.

Reaction Scheme:

Caption: Synthesis of Methyl 4-(bromomethyl)benzoate from Methyl p-toluate.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of methyl p-toluate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Initiation: The reaction mixture is heated to reflux to initiate the homolytic cleavage of the radical initiator, generating free radicals.

-

Propagation: The initiator radical abstracts a hydrogen atom from NBS to generate a bromine radical. This bromine radical then abstracts a benzylic hydrogen from methyl p-toluate to form a resonance-stabilized benzylic radical and hydrogen bromide. The benzylic radical then reacts with another molecule of NBS to yield the desired product, Methyl 4-(bromomethyl)benzoate, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr to regenerate the bromine radical, continuing the chain reaction.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure Methyl 4-(bromomethyl)benzoate.

Causality Behind Experimental Choices:

-

Solvent: Carbon tetrachloride is a classic solvent for radical brominations due to its inertness under these conditions. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile can be used.

-

Radical Initiator: The choice of initiator depends on the reaction temperature. AIBN is often preferred as it provides a more controlled source of radicals upon thermal decomposition.

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for allylic and benzylic positions as it maintains a low concentration of bromine in the reaction mixture, which helps to suppress competing ionic side reactions.

Applications in Drug Development: The Imatinib Case Study

Methyl 4-(bromomethyl)benzoate is a crucial intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[1] Its role is to introduce the 4-(methylcarbonyl)benzyl moiety into the final drug structure.

Simplified Retrosynthetic Analysis of Imatinib:

Caption: Retrosynthetic pathway for Imatinib highlighting the role of Methyl 4-(bromomethyl)benzoate.

In the forward synthesis, the benzylic bromide of Methyl 4-(bromomethyl)benzoate serves as an excellent electrophile for nucleophilic substitution by an amine-containing precursor, thereby forming a key carbon-nitrogen bond in the Imatinib scaffold.

Beyond Imatinib, Methyl 4-(bromomethyl)benzoate is also utilized in the preparation of potential anti-HIV agents and aldose reductase inhibitors, showcasing its versatility in medicinal chemistry.[1][2][]

Safety and Handling: A Self-Validating System

Methyl 4-(bromomethyl)benzoate is a hazardous substance and must be handled with appropriate safety precautions. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[6][7] It is also a lachrymator, meaning it can cause tearing.[1][6]

Mandatory Safety Protocols:

-

Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood.[6][7][8] Eyewash stations and safety showers must be readily accessible.[7][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[6][8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[6]

-

Skin and Body Protection: A lab coat and appropriate protective clothing are required to prevent skin contact.[6][8]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[6][7]

-

-

Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6][7]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

Conclusion

Methyl 4-(bromomethyl)benzoate is a cornerstone intermediate in modern organic synthesis, particularly within the pharmaceutical industry. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable and valuable tool for medicinal chemists. A comprehensive understanding of its synthesis, handling, and application, as outlined in this guide, is essential for its safe and effective utilization in the development of novel therapeutics.

References

- Methyl 4-(bromomethyl)benzoate - SAFETY DATA SHEET. (2009-09-22).

- 4 - SAFETY DATA SHEET. (2024-04-01).

- Methyl 4-(bromomethyl)benzoate 98 2417-72-3 - Sigma-Aldrich.

- Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.

- SAFETY DATA SHEET - Fisher Scientific. (2009-09-22).

- Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR spectrum - ChemicalBook.

- Methyl 4-(bromomethyl)benzoate | 2417-72-3 - ChemicalBook. (2025-07-04).

- Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem.

- CAS 2417-72-3 Methyl 4-(bromomethyl)benzoate - BOC Sciences.

Sources

- 1. innospk.com [innospk.com]

- 2. Methyl 4-(bromomethyl)benzoate | 2417-72-3 [chemicalbook.com]

- 4. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR spectrum [chemicalbook.com]

- 6. fishersci.no [fishersci.no]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Methyl 4-(bromoethynyl)benzoate molecular weight

An In-depth Technical Guide to Methyl 4-(bromoethynyl)benzoate: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core properties, a robust synthetic methodology, and its significant potential in the synthesis of complex molecular architectures, grounded in established chemical principles.

Core Properties and Structural Elucidation

This compound is a bifunctional organic compound featuring a bromoalkyne and a methyl ester attached to a central benzene ring. This unique combination of functional groups makes it a highly valuable intermediate in organic synthesis. The terminal bromoalkyne is a key moiety for carbon-carbon bond formation, particularly in cross-coupling reactions, while the methyl ester provides a site for further modification or can be a crucial part of a final target molecule.

Physicochemical Data

The empirical data for this compound is not extensively reported in publicly available literature. However, its fundamental properties can be reliably defined.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₇BrO₂ | Calculation |

| Molecular Weight | 239.07 g/mol | Calculation[1] |

| CAS Number | 225928-10-9 | Chemical Registry[1] |

| IUPAC Name | This compound | Nomenclature |

| Physical State | Predicted to be a solid at 25°C | Structural Analogy |

| Solubility | Predicted soluble in organic solvents | Structural Analogy |

Synthesis of this compound via the Corey-Fuchs Reaction

While a dedicated synthesis for this specific molecule is not widely published, a highly reliable and logical pathway is the Corey-Fuchs reaction . This powerful one-carbon homologation transforms an aldehyde into a bromoalkyne.[2][3] The starting material for this synthesis is the readily available Methyl 4-formylbenzoate .

The synthesis is a two-step process:

-

Formation of the intermediate 1,1-dibromoalkene from the aldehyde.

-

Elimination and rearrangement to form the final bromoalkyne.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as planned.

Step 1: Synthesis of Methyl 4-(2,2-dibromovinyl)benzoate (Intermediate)

-

Reaction Setup: To a dry 250 mL round-bottom flask under an inert nitrogen atmosphere, add triphenylphosphine (PPh₃, 4.0 eq.) and 100 mL of anhydrous dichloromethane (DCM).

-

Ylide Formation: Cool the flask to 0°C in an ice bath. Slowly add carbon tetrabromide (CBr₄, 2.0 eq.) in portions. The solution will turn from colorless to a yellow-orange suspension, indicating the formation of the dibromomethylenephosphorane ylide.[4] Stir at 0°C for 30 minutes.

-

Causality: The use of two equivalents of PPh₃ is crucial. One equivalent forms the phosphonium salt with CBr₄, and the second acts as a base to generate the reactive ylide.[4]

-

-

Wittig-type Reaction: Prepare a solution of Methyl 4-formylbenzoate (1.0 eq.) in 20 mL of anhydrous DCM. Add this solution dropwise to the ylide suspension at 0°C.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

Concentrate the reaction mixture under reduced pressure.

-

Add n-pentane or hexane to the residue. This will precipitate the triphenylphosphine oxide byproduct, which is largely insoluble in these solvents.

-

Filter the mixture through a plug of silica gel, washing thoroughly with pentane.

-

Evaporate the solvent from the filtrate to yield the crude Methyl 4-(2,2-dibromovinyl)benzoate, which can be purified by column chromatography if necessary.

-

Step 2: Conversion to this compound

-

Reaction Setup: Dissolve the purified 1,1-dibromoalkene intermediate (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a dry flask under a nitrogen atmosphere.

-

Elimination Reaction: Cool the solution to -78°C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (n-BuLi, 1.0 eq., typically 1.6M or 2.5M in hexanes) dropwise via syringe. A color change is often observed.

-

Causality & Control: The use of a single equivalent of a strong, non-nucleophilic base at low temperature is critical. This condition favors the elimination of one equivalent of HBr to form the bromoalkyne while minimizing the competing metal-halogen exchange that would lead to the terminal alkyne.[2][3]

-

-

Quenching: After stirring at -78°C for 1 hour, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification:

-

Allow the mixture to warm to room temperature.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

-

Synthesis Workflow Diagram

Caption: Corey-Fuchs synthesis of this compound.

Chemical Reactivity & Applications in Drug Development

The synthetic power of this compound lies in the versatile reactivity of its bromoalkyne group. This functionality serves as a linchpin for constructing complex molecular frameworks central to modern drug discovery.

A. Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a cornerstone of medicinal chemistry, enabling the formation of a carbon-carbon bond between a vinyl/aryl halide and a terminal alkyne.[5] In a powerful reversal of roles, the bromoalkyne of this compound can couple with aryl or vinyl boronic acids or organozinc reagents under modified coupling conditions.

However, its most significant application is in coupling with terminal alkynes after an initial metal-halogen exchange. This provides a robust method to link the benzoate scaffold to other molecular fragments.

Mechanism Insight: The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5] The bromoalkyne can undergo oxidative addition to a Pd(0) catalyst, or more commonly, transmetalation after lithium-halogen exchange, to form a palladium-acetylide complex. This complex then undergoes reductive elimination with an organohalide partner to form the new C-C bond and regenerate the Pd(0) catalyst.

Caption: Sonogashira coupling using a bromoalkyne.

Trustworthiness in Synthesis: The Sonogashira reaction is highly reliable and tolerates a vast array of functional groups, making it indispensable for late-stage functionalization in drug synthesis.[6] Its ability to create rigid alkyne linkers is often exploited to control the conformation of bioactive molecules.

B. [3+2] Cycloaddition Reactions (Click Chemistry)

The ethynyl group is a premier functional handle for cycloaddition reactions. Of particular importance is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry." While the bromoalkyne is not a terminal alkyne, it can be readily converted to one via metal-halogen exchange followed by protonation. The resulting terminal alkyne is an ideal substrate for CuAAC.

Workflow and Application:

-

Deprotection/Conversion: Treatment of this compound with an organolithium reagent followed by an aqueous quench efficiently produces Methyl 4-ethynylbenzoate.[7]

-

CuAAC Reaction: The resulting terminal alkyne reacts rapidly and selectively with an organic azide (R-N₃) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring.

Why Triazoles Matter: The triazole ring is a highly sought-after scaffold in drug development. It is an excellent bioisostere for amide bonds, but is metabolically stable and can participate in hydrogen bonding and dipole interactions with biological targets.

Caption: Pathway to triazole synthesis from the bromoalkyne.

Spectroscopic Characterization (Predicted)

Confirmation of the successful synthesis of this compound would rely on standard spectroscopic methods. Below are the predicted key signals.

-

¹H NMR:

-

Aromatic Protons: Two doublets in the range of δ 7.5-8.2 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.

-

Methyl Protons: A singlet at approximately δ 3.9 ppm, corresponding to the -OCH₃ group of the ester.

-

Absence of Signal: Notably, there will be no signal for an acetylenic proton, which would typically appear around δ 3.0-3.5 ppm for the corresponding terminal alkyne.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around δ 166 ppm.

-

Aromatic Carbons: Signals between δ 125-135 ppm.

-

Alkyne Carbons: Two signals for the C≡C bond. The carbon attached to the bromine will be significantly downfield shifted.

-

Methyl Carbon: A signal around δ 52 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ for the ester carbonyl group.

-

C≡C Stretch: A weak to medium absorption band in the region of 2100-2200 cm⁻¹. The substitution pattern may affect the intensity.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

Safety and Handling

As a Senior Application Scientist, safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices for related compounds should be followed:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Organobromine compounds can be lachrymatory and irritants. Alkynes can be reactive and should be handled with care.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. The use of an inert atmosphere for long-term storage is recommended to prevent degradation.

References

-

Organic Chemistry Portal. "Corey-Fuchs Reaction." Available at: [Link]

-

Wikipedia. "Corey–Fuchs reaction." Available at: [Link]

-

chemeurope.com. "Corey-Fuchs reaction." Available at: [Link]

-

National Center for Biotechnology Information. "Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides." PMC. Available at: [Link]

-

Scientific Research Publishing. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Scirp.org. Available at: [Link]

-

Organic Chemistry Portal. "Substituted arene synthesis by alkynylation." Available at: [Link]

-

National Center for Biotechnology Information. "Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis." NIH. Available at: [Link]

- Vertex AI Search. "Exploring Methyl 4-(Bromomethyl)

-

Organic Chemistry Portal. "Sonogashira Coupling." Available at: [Link]

-

PubChem. "Methyl 4-(bromomethyl)benzoate." Available at: [Link]

-

PubChem. "Methyl 4-bromo-2-(bromomethyl)benzoate." Available at: [Link]

-

The Royal Society of Chemistry. "Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands." Available at: [Link]

-

PubChem. "Methyl 4-ethynylbenzoate." Available at: [Link]

Sources

- 1. methyl 4-(2-bromoethynyl)benzoate | 225928-10-9 [amp.chemicalbook.com]

- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 3. Corey-Fuchs_reaction [chemeurope.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. scirp.org [scirp.org]

- 7. Methyl 4-ethynylbenzoate | C10H8O2 | CID 640163 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 4-(bromoethynyl)benzoate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-(bromoethynyl)benzoate

Abstract

The definitive identification and characterization of novel or synthesized compounds is a cornerstone of chemical research and pharmaceutical development. This compound, a versatile building block in organic synthesis, presents a valuable case study for the application of modern analytical techniques. This guide provides a comprehensive walkthrough of the logical workflow and experimental methodologies required for its complete structure elucidation. We will explore the synthesis of the target molecule to provide context and then systematically apply mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. The causality behind each experimental choice is detailed, demonstrating how data from each technique corroborates the others to build an unassailable structural assignment.

Introduction: The Rationale for Structural Verification

In the fields of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule dictates its function. Ambiguity in structure can lead to failed experiments, misinterpreted biological activity, and significant delays in development pipelines. This compound serves as an important intermediate, combining a substituted aromatic ring with a reactive bromoalkyne moiety, making it a valuable precursor for cross-coupling reactions like the Sonogashira coupling.[1][2][3] Its unambiguous characterization is therefore not merely an academic exercise but a critical quality control step. This guide follows a logical progression from synthesis to multi-faceted spectroscopic analysis, mirroring a typical research and development workflow.

Synthesis Pathway: The Corey-Fuchs Reaction

To elucidate the structure of a compound, it is often instructive to understand its synthesis. A common and effective method for generating a bromoalkyne from an aldehyde is a variation of the Corey-Fuchs reaction.[4][5] This two-step process first converts an aldehyde into a gem-dibromoalkene, which is then treated with a strong base to yield the target 1-bromoalkyne.

Synthesis Mechanism & Rationale

The reaction begins with the in-situ generation of a phosphorus ylide from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This ylide then reacts with the starting material, methyl 4-formylbenzoate, in a manner analogous to a Wittig reaction to produce the 1,1-dibromo-2-(4-(methoxycarbonyl)phenyl)ethene intermediate.[6] In the second step, treatment with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) selectively removes a proton and a bromine atom (E2 elimination) to form the lithium acetylide, which upon quenching, would yield a terminal alkyne. However, by carefully controlling the stoichiometry of the base, it is possible to stop the reaction at the 1-bromoalkyne stage.[4]

Experimental Protocol: Synthesis of this compound

-

Step A: Dibromoalkene Formation:

-

To a round-bottom flask under an inert argon atmosphere, add dry dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice bath.

-

Add triphenylphosphine (2.0 eq) followed by carbon tetrabromide (1.0 eq). Stir until a homogeneous solution is formed.

-

Slowly add a solution of methyl 4-formylbenzoate (1.0 eq) in dry DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the dibromoalkene intermediate.

-

-

Step B: Bromoalkyne Formation:

-

Dissolve the purified dibromoalkene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0-1.1 eq, as a solution in hexanes) dropwise via syringe.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature, then transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound as a solid.

-

The Elucidation Workflow: A Multi-Technique Approach

With the compound synthesized and purified, we begin the formal structure elucidation. The process is a logical sequence where each step provides a piece of the puzzle, building towards the final structure.

Caption: The overall workflow for structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Formula

The first step in analyzing an unknown is typically to determine its molecular weight and elemental composition. Mass spectrometry is the ideal tool for this purpose.[7]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze using an Electrospray Ionization (ESI) mass spectrometer, often coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.

-

Analysis Mode: Run in positive ion mode to observe the molecular ion, likely as an adduct with sodium ([M+Na]⁺) or as a radical cation ([M]⁺˙).

Data Interpretation: The Isotopic Signature of Bromine

The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[8] This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for any fragment containing one bromine atom.[9][10]

For this compound (C₁₀H₇BrO₂), the expected molecular weight is ~238/240 g/mol . The high-resolution mass spectrum should show two molecular ion peaks separated by approximately 2 m/z units with a roughly 1:1 intensity ratio, confirming the presence of a single bromine atom.

| Ion/Fragment | Formula | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Key Observation |

| [M]⁺˙ | C₁₀H₇BrO₂ | 237.96 | 239.96 | Molecular ion; confirms single Br atom with ~1:1 peak ratio. |

| [M-OCH₃]⁺ | C₉H₄BrO | 206.94 | 208.94 | Loss of the methoxy group. |

| [M-COOCH₃]⁺ | C₈H₄Br | 178.95 | 180.95 | Loss of the entire methyl ester group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[11][12]

Experimental Protocol: ATR-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Interpretation: Characteristic Absorptions

The IR spectrum provides clear evidence for the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H stretch | Aromatic | Confirms the presence of the benzene ring. |

| ~2950 | C-H stretch | sp³ (Methyl) | Indicates the methyl group of the ester. |

| ~2200 | C≡C stretch | Bromoalkyne | A weak but sharp peak confirming the alkyne.[13] |

| ~1720 | C=O stretch | Ester | A very strong, sharp absorption, characteristic of a carbonyl. |

| ~1600, ~1450 | C=C stretch | Aromatic | Confirms the benzene ring. |

| ~1280, ~1100 | C-O stretch | Ester | Confirms the ester linkage. |

| < 700 | C-Br stretch | Bromoalkyne | Confirms the carbon-bromine bond.[14] |

The presence of strong peaks for the ester C=O and C-O, along with the characteristic weak alkyne C≡C peak, provides a robust functional group fingerprint that aligns perfectly with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[15] We utilize both ¹H NMR to observe the proton environments and ¹³C NMR to map the carbon framework.

Caption: Structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9-8.1 | Doublet | 2H | Ar-H (ortho to -COOCH₃) | These protons are deshielded by the electron-withdrawing ester group. They appear as a doublet due to coupling with the meta protons. |

| ~7.5-7.7 | Doublet | 2H | Ar-H (meta to -COOCH₃) | These protons are less deshielded and couple with the ortho protons. The para-substitution pattern gives rise to a characteristic AA'BB' system that often appears as two distinct doublets. |

| ~3.9 | Singlet | 3H | -OCH₃ | The three methyl protons are equivalent and have no adjacent protons, resulting in a sharp singlet. A similar shift is seen for the methyl group in methyl 4-bromobenzoate.[16] |

The absence of a signal in the typical alkyne C-H region (~2.0-3.0 ppm) is crucial, confirming that the alkyne is substituted, in this case with bromine.

Data Interpretation: ¹³C NMR Spectrum

The ¹³C NMR spectrum shows all unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | The ester carbonyl carbon is highly deshielded. This is consistent with reference data for methyl benzoate esters.[17] |

| ~132 | Ar-C (quaternary) | The ipso-carbon attached to the ester group. |

| ~131 | Ar-CH | Aromatic carbons ortho to the alkyne. |

| ~130 | Ar-CH | Aromatic carbons ortho to the ester. |

| ~128 | Ar-C (quaternary) | The ipso-carbon attached to the alkyne group. |

| ~80 | Ar-C≡C-Br | The alkyne carbon attached to the aromatic ring. |

| ~52 | -OCH₃ | The methyl ester carbon. |

| ~45 | Ar-C≡C-Br | The alkyne carbon attached to the bromine. This carbon is significantly shielded by the halogen. |

The presence of 8 distinct carbon signals (4 aromatic CH, 2 aromatic quaternary, 2 alkyne, 1 carbonyl, and 1 methyl) is in perfect agreement with the proposed molecular structure.

Conclusion: A Unified Structural Hypothesis

The structure of this compound is unequivocally confirmed by the congruent data from multiple, independent analytical techniques.

-

Mass Spectrometry established the correct molecular formula (C₁₀H₇BrO₂) and confirmed the presence of a single bromine atom through the characteristic M/M+2 isotopic pattern.

-

IR Spectroscopy identified the essential functional groups: an aromatic ring, a conjugated ester (C=O and C-O stretches), and a bromoalkyne (C≡C and C-Br stretches).

-

¹H NMR Spectroscopy revealed the para-substituted aromatic ring pattern and the methyl ester singlet, while crucially confirming the absence of a terminal alkyne proton.

-

¹³C NMR Spectroscopy accounted for all 10 carbon atoms in their distinct chemical environments, including the carbonyl, methyl, aromatic, and two unique alkyne carbons.

Each piece of evidence validates the others, leaving no ambiguity. This systematic and self-validating workflow exemplifies the rigorous standards required in modern chemical science to ensure the absolute structural integrity of a molecule.

References

-

Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

-

Wikipedia. Corey–Fuchs reaction. [Link]

-

SynArchive. Corey-Fuchs Reaction. [Link]

-

NROChemistry. Corey-Fuchs Homologation. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

National Institutes of Health. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

-

SpringerLink. Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Bruker. Organometallic Chemistry. [Link]

-

Chemistry LibreTexts. Characterization of Organometallic Complexes. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

YouTube. Mass spectrum of molecules with 1Br and 1Cl. [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Analysis of organometallic compounds: Spectroscopic methods. [Link]

-

Wiley Online Library. Structural analysis of organometallic compounds with soft ionization mass spectrometry. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]

-

Autech Industry Co.,Limited. Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. [Link]

-

PubChem. Methyl 4-(2-bromoethyl)benzoate. [Link]

-

The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Link]

-

PubChem. Methyl 4-(bromomethyl)benzoate. [Link]

-

ResearchGate. (PDF) Methyl 4-bromobenzoate. [Link]

-

Acta Crystallographica Section E. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

PubChem. Methyl 4-bromo-2-(bromomethyl)benzoate. [Link]

-

National Institutes of Health. Methyl 4-bromobenzoate. [Link]

-

University of Victoria. Mass Spectrometry in Organometallic Chemistry. [Link]

-

Chemistry LibreTexts. Spectroscopic Properties of Alkyl Halides. [Link]

-

YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

University of Colorado Boulder. IR: alkyl halides. [Link]

-

Química Organica.org. IR spectrum: Haloalkanes. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. holcapek.upce.cz [holcapek.upce.cz]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Organometallic Chemistry | Bruker [bruker.com]

- 16. Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum [chemicalbook.com]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of Methyl 4-(bromoethynyl)benzoate

Introduction

Methyl 4-(bromoethynyl)benzoate is a functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry, materials science, and organic synthesis. Its structure incorporates a methyl benzoate moiety, which is a common feature in pharmacologically active molecules, and a bromoalkyne group, a highly reactive functional group that can participate in a variety of coupling reactions, such as the Sonogashira coupling, click chemistry, and Cadiot-Chodkiewicz coupling. This guide provides a comprehensive overview of a proposed synthetic route to this compound and a detailed prediction of its spectroscopic data, offering valuable insights for researchers, scientists, and drug development professionals. In the absence of direct experimental data in the public domain, this document leverages established chemical principles and spectroscopic data from closely related analogues to provide a robust and scientifically grounded predictive analysis.

Part 1: Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the electrophilic bromination of a terminal alkyne precursor, Methyl 4-ethynylbenzoate. This reaction is known to proceed under mild conditions with high yields.

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Experimental Protocol

Reaction: Electrophilic bromination of Methyl 4-ethynylbenzoate.

Materials:

-

Methyl 4-ethynylbenzoate

-

N-Bromosuccinimide (NBS)[1]

-

Silver nitrate (AgNO₃)

-

Acetone (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve Methyl 4-ethynylbenzoate (1.0 equivalent) in anhydrous acetone.

-

Add N-Bromosuccinimide (1.2 equivalents) to the solution.

-

Add a catalytic amount of silver nitrate (0.1 equivalents).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the bromine source because it provides a low, steady concentration of electrophilic bromine, which is effective for the bromination of terminal alkynes while minimizing side reactions.[1][2]

-

Silver Nitrate (AgNO₃): Silver nitrate acts as a catalyst to activate the alkyne, facilitating the electrophilic attack by bromine.

-

Acetone: Acetone is a suitable solvent as it dissolves the reactants and is relatively inert under the reaction conditions.

Part 2: Predicted Spectroscopic Data and Analysis

The following sections provide a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for analogous compounds, including Methyl 4-ethynylbenzoate and Methyl 4-bromobenzoate.

Molecular Structure with Atom Numbering

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.00 | d | ~8.5 | 2H | H-2, H-6 |

| ~7.50 | d | ~8.5 | 2H | H-3, H-5 |

| ~3.92 | s | - | 3H | -OCH₃ |

Interpretation:

-

The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

The protons H-2 and H-6, being ortho to the electron-withdrawing ester group, are expected to be deshielded and appear at a lower field (~8.00 ppm) compared to H-3 and H-5.

-

The protons H-3 and H-5, ortho to the bromoethynyl group, will appear at a slightly higher field (~7.50 ppm).

-

The methyl protons of the ester group are expected to appear as a singlet at around 3.92 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O |

| ~132.0 | C-2, C-6 |

| ~131.5 | C-3, C-5 |

| ~129.5 | C-1 |

| ~128.0 | C-4 |

| ~80.0 | C≡C-Ar |

| ~52.5 | -OCH₃ |

| ~45.0 | C≡C-Br |

Interpretation:

-

The carbonyl carbon of the ester group is expected at the lowest field (~166.0 ppm).

-

The aromatic carbons will appear in the range of 128.0-132.0 ppm. The quaternary carbons C-1 and C-4 will likely have lower intensities.

-

The two sp-hybridized carbons of the bromoalkyne are predicted to have distinct chemical shifts. The carbon attached to the aromatic ring is expected around 80.0 ppm, while the carbon bonded to the bromine atom will be significantly upfield, around 45.0 ppm, due to the heavy atom effect of bromine.

-

The methyl carbon of the ester will appear at approximately 52.5 ppm.

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~2200 | Medium-Weak | C≡C stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium | Aromatic C=C stretch |

| ~1280, ~1100 | Strong | C-O stretch (ester) |

Interpretation:

-

A strong absorption band around 1720 cm⁻¹ is characteristic of the ester carbonyl group.

-

The carbon-carbon triple bond stretch is expected to appear as a medium to weak band around 2200 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.

-

Strong C-O stretching bands from the ester group will be present in the fingerprint region.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this peak will appear as a doublet with a characteristic ~1:1 intensity ratio for the isotopes ⁷⁹Br and ⁸¹Br. The expected m/z values would be around 238 and 240.

-

Major Fragmentation Patterns:

-

Loss of a methoxy radical (•OCH₃) from the molecular ion, leading to a fragment at m/z 207/209.

-

Loss of the entire ester group (-COOCH₃), resulting in a fragment at m/z 179/181.

-

Loss of the bromine atom, giving a fragment at m/z 159.

-

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic identification of this compound. The proposed synthetic route via electrophilic bromination of Methyl 4-ethynylbenzoate offers a straightforward and efficient method for its preparation. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, derived from the analysis of analogous compounds and fundamental spectroscopic principles, provide a detailed roadmap for the characterization of this valuable chemical intermediate. This information is intended to empower researchers and professionals in the fields of chemical synthesis and drug development to confidently synthesize and identify this compound, paving the way for its application in novel research and development endeavors.

References

-

PubChem. (n.d.). Phenylacetylene. National Center for Biotechnology Information. Retrieved from [Link]

- Castellano, S., & Lorenc, J. (1965). Nuclear Magnetic Resonance Spectra of Phenyl- and Diphenylacetylene. The Journal of Physical Chemistry, 69(10), 3552-3554.

- Titov, A. A., et al. (2018). Supporting Information for "Copper(I) π-Complexes of Terminal Alkynes in the Gas Phase and in Solution". The Royal Society of Chemistry.

-

PubChem. (n.d.). Phenylacetylene. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

- Matos, K., & Södergren, M. J. (2005). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Current Organic Chemistry, 9(13), 1275-1296.

-

Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (Bromoethynyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(17), 4043-4052.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

-

NIST. (n.d.). Phenylethyne. National Institute of Standards and Technology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

Sources

1H NMR spectrum of Methyl 4-(bromoethynyl)benzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-(bromoethynyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, chemists, and professionals in drug development, this document offers a predictive interpretation of the spectrum, a detailed experimental protocol for its acquisition, and insights into structural verification and purity assessment. By integrating fundamental NMR principles with practical, field-proven methodologies, this guide serves as an essential resource for the characterization of this important synthetic intermediate.

Introduction: The Role of ¹H NMR in Structural Elucidation

This compound is a para-substituted aromatic compound featuring two distinct functional groups: a methyl ester and a bromoethynyl group. These substituents create a specific electronic environment around the benzene ring, resulting in a unique and predictable ¹H NMR spectrum. ¹H NMR spectroscopy is an indispensable analytical technique in organic chemistry, providing critical information about the number of distinct proton environments, their chemical surroundings, their relative numbers, and the connectivity between neighboring protons.

For a molecule like this compound, ¹H NMR serves as a primary method for structural confirmation and a powerful tool for assessing sample purity. The precise chemical shifts and coupling patterns of the aromatic and methyl protons act as a molecular fingerprint, allowing for unambiguous identification.

Predicted ¹H NMR Spectral Analysis

The structure of this compound dictates a simple yet informative ¹H NMR spectrum. The molecule's symmetry and the electronic nature of its substituents are key to predicting the chemical shifts and splitting patterns.

Molecular Structure and Proton Environments

The molecule possesses a plane of symmetry along the axis passing through the ester and bromoethynyl groups. This symmetry renders the four aromatic protons chemically non-equivalent in pairs, creating two distinct sets of aromatic proton environments (labeled Hₐ and Hₑ). The three protons of the methyl group constitute a third, unique environment (Hₓ).

Caption: Molecular structure of this compound with distinct proton environments.

The Aromatic Region: An AA'BB' System

The aromatic region of the spectrum (typically δ 6.5-8.0 ppm) is defined by the protons directly attached to the benzene ring.[1]

-

Substituent Effects: The methyl ester group (-COOCH₃) is a moderate electron-withdrawing group, which deshields nearby protons, causing their signals to appear further downfield. Conversely, the bromoethynyl group is also electron-withdrawing due to the electronegativity of the sp-hybridized carbons and the bromine atom. The protons ortho to the strongly deshielding ester group (Hₐ) are expected to resonate at a lower field than the protons ortho to the bromoethynyl group (Hₑ).

-

Splitting Pattern: Due to the para-substitution, the spectrum exhibits a characteristic pattern often referred to as an AA'BB' system, which simplifies to two distinct doublets under typical resolution.[2]

-

The Hₐ protons are split by their adjacent Hₑ neighbors, resulting in a doublet.

-

Similarly, the Hₑ protons are split by their adjacent Hₐ neighbors, also appearing as a doublet.

-

-

Coupling Constant: The ortho-coupling constant (³JHH) for both doublets is expected to be in the typical range of 7–10 Hz.[3]

Based on these principles, the Hₐ protons will appear as a doublet around δ 8.0 ppm, while the Hₑ protons will appear as a corresponding doublet slightly upfield, likely around δ 7.6 ppm.

The Aliphatic Region: The Methyl Ester Singlet

The three equivalent protons of the methyl group (Hₓ) are isolated from other protons in the molecule, meaning they do not experience spin-spin coupling.

-

Chemical Shift: Protons on a methyl group attached to an oxygen atom of an ester typically resonate in the range of δ 3.5–4.0 ppm.[4]

-

Multiplicity: As there are no adjacent protons, the signal for the methyl group will be a singlet.

-

Integration: The integral of this peak will correspond to three protons relative to the aromatic protons.

Summary of Predicted Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | ~8.0 | Doublet (d) | 2H | Aromatic protons ortho to -COOCH₃ |

| Hₑ | ~7.6 | Doublet (d) | 2H | Aromatic protons ortho to -C≡CBr |

| Hₓ | ~3.9 | Singlet (s) | 3H | Methyl protons (-OCH₃) |

Experimental Protocol for Spectrum Acquisition

Adherence to a rigorous experimental protocol is paramount for acquiring a high-quality, interpretable ¹H NMR spectrum. The following procedure is a self-validating system designed to minimize artifacts and ensure spectral accuracy.

Materials and Reagents

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃), 99.8%+ D, with or without Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipette

-

Glass wool or cotton plug

-

Small vial for sample dissolution

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial.[5] Using a sufficient quantity of material ensures a good signal-to-noise ratio without causing issues related to high viscosity.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum and provide the deuterium signal required for the spectrometer's field-frequency lock.[6]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample completely dissolves. A clear, homogenous solution is required.

-

Filtration (Critical Step): Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette. Transfer the sample solution through this filter directly into the NMR tube. This step is crucial because any suspended solid particles will disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Spectrometer Parameters (400 MHz Example)

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-